Cu(I) chelator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H27NO4S3 |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

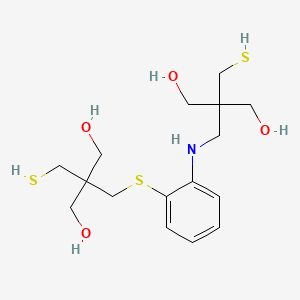

2-[[2-[2,2-bis(hydroxymethyl)-3-sulfanylpropyl]sulfanylanilino]methyl]-2-(sulfanylmethyl)propane-1,3-diol |

InChI |

InChI=1S/C16H27NO4S3/c18-6-15(7-19,10-22)5-17-13-3-1-2-4-14(13)24-12-16(8-20,9-21)11-23/h1-4,17-23H,5-12H2 |

InChI Key |

MMRZJBIWKTVBBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(CO)(CO)CS)SCC(CO)(CO)CS |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Cu(I) Chelator: Bathocuproine Disulfonic Acid (BCS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace element vital for numerous biological processes, but its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases like Wilson's disease.[1][2][3] This has spurred the development of copper-chelating agents as potential therapeutics.[2][4] This technical guide provides an in-depth overview of Bathocuproine Disulfonic Acid (BCS), a highly specific and water-soluble chelator for cuprous ions (Cu(I)). We detail the synthesis, characterization, and experimental protocols for its use. Furthermore, we explore its application in the context of copper-related signaling pathways, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction to Cu(I) Chelation and Bathocuproine Disulfonic Acid (BCS)

Copper exists in two primary oxidation states in biological systems: cupric (Cu(II)) and cuprous (Cu(I)). While both are essential, the redox activity of copper can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage. Copper chelators are molecules that bind to copper ions, modulating their bioavailability and reactivity. Many copper chelators are being investigated for their therapeutic potential, particularly in cancer, where they can disrupt copper-dependent pathways involved in proliferation, angiogenesis, and metastasis.

Bathocuproine Disulfonic Acid (BCS), or 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, is a water-soluble derivative of bathocuproine. Its chemical structure features a phenanthroline core with methyl and sulfophenyl groups. This structure allows for the specific chelation of Cu(I) with high affinity. The resulting [Cu(BCS)₂]³⁻ complex is stable and exhibits a distinct orange color, making it suitable for spectrophotometric quantification of Cu(I).

Synthesis of Bathocuproine Disulfonic Acid Disodium Salt

While commercially available, the synthesis of BCS from bathocuproine is a well-established sulfonation reaction. The following protocol outlines a general procedure.

Synthesis Workflow

References

- 1. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]

An In-depth Technical Guide on the Mechanism of Action of Intracellular Cu(I) Chelators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Cu(I) chelator 1" is generic. This document describes the mechanism of action for the class of high-affinity, membrane-permeable copper(I) chelators, using specific findings from representative compounds where data is available.

Introduction: The Rationale for Targeting Intracellular Cu(I) in Cancer Therapy

Copper is a critical micronutrient, acting as a catalytic or structural cofactor for essential enzymes involved in processes like mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] However, an imbalance in copper homeostasis can be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[2][3] A growing body of evidence indicates that copper levels are significantly elevated in various tumor tissues compared to healthy tissues.[4] This increased demand for copper is linked to the metal's vital role in promoting key aspects of tumorigenesis, including proliferation, metabolism, and angiogenesis.

The tumor microenvironment is often characterized by hypoxia, which favors the reduced, cuprous state of copper (Cu(I)). Intracellularly, the labile copper pool is also predominantly maintained in the Cu(I) state. This presents a unique therapeutic opportunity: the development of selective, membrane-permeable chelators that can specifically bind intracellular Cu(I). By sequestering this crucial cofactor, these agents can disrupt multiple copper-dependent oncogenic pathways, offering a targeted approach to cancer therapy. This guide details the core mechanisms of action for this class of therapeutic agents.

Core Mechanism of Action: Sequestration of the Labile Intracellular Cu(I) Pool

The primary mechanism of action for a cell-permeable Cu(I) chelator is its ability to cross the cell membrane and bind with high affinity to the labile pool of intracellular Cu(I). Unlike Cu(II), which is an intermediate Lewis acid, Cu(I) is a soft Lewis acid and is preferentially bound by soft ligands, such as those containing sulfur or phosphorus donor atoms. Upon entering the cancer cell, the chelator sequesters Cu(I) from its chaperones (e.g., ATOX1) and other binding sites, effectively depleting the bioavailable pool of this metal ion. This disruption of copper homeostasis is the initiating event that leads to the downstream inhibition of multiple signaling pathways critical for tumor growth and survival.

References

- 1. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of Cuprous Ion (Cu(I)) Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. It primarily exists in two oxidation states: cupric (Cu(II)) and cuprous (Cu(I)). While Cu(II) is prevalent in extracellular environments, Cu(I) is the dominant form within the reducing environment of the cell. Dysregulation of copper homeostasis has been implicated in a range of pathologies, including Wilson's disease, neurodegenerative disorders, and cancer. Consequently, the development of selective Cu(I) chelators—molecules that can bind to and sequester Cu(I) ions—has emerged as a significant therapeutic strategy.[1][2][3]

This technical guide provides an in-depth overview of the core physicochemical properties of Cu(I) chelators, using representative examples from the scientific literature. It is important to note that "Cu(I) chelator 1" is a generic term; therefore, this document will focus on the general principles and specific, well-characterized examples of Cu(I) chelators to provide a comprehensive understanding for research and drug development.

I. Core Physicochemical Properties of Cu(I) Chelators

The efficacy of a Cu(I) chelator is governed by a combination of its thermodynamic and pharmacokinetic properties. Key parameters include its binding affinity and selectivity for Cu(I), solubility, and lipophilicity, which dictates its ability to cross biological membranes.

Stability Constants

The stability constant (K) is a measure of the strength of the interaction between a ligand and a metal ion. For Cu(I) chelators, a high stability constant is crucial for effectively sequestering the ion from its biological ligands. The stability of a copper complex is often expressed as the logarithm of the stability constant (log K).

| Chelator Class/Example | Ligand Type | Log K (Cu(I)) | Experimental Conditions | Reference |

| Phenanthrolines | Bidentate N,N | |||

| 1,10-Phenanthroline | log K₁ = 5.9 ± 0.3, log K₂ = 5.4 ± 0.3, logβ₂ = 11.3 ± 0.6 | Aqueous solution, thermal lensing | [4][5] | |

| Thiones | Monodentate S | |||

| Metallothionein-inspired | Thiolate-rich peptides | High affinity (zeptomolar for some chelators) | Cellular environment | |

| Phosphines | Monodentate P | |||

| Triphenylphosphine | Varies with complex | Organic solvents | ||

| Mixed Donors | N/S, N/O | |||

| PSP-2 | High-affinity Cu(I) chelator | Low zeptomolar affinity | Biological environment | |

| N,N,N-Pincer ligand | Tridentate N,N,N | Not specified | Not specified |

Note: The stability constants can vary significantly based on the solvent, pH, and temperature of the experimental setup.

Solubility

The solubility of a Cu(I) chelator in both aqueous and lipid environments is a critical determinant of its biological activity. Aqueous solubility is necessary for administration and distribution in the bloodstream, while lipid solubility is required for crossing cell membranes to reach intracellular Cu(I).

| Chelator Example | Aqueous Solubility | Lipid Solubility | Notes | Reference |

| Lipophilic Cu(I) pro-chelators | Low | High | Encapsulated in nanostructured lipid carriers to improve bioavailability. | |

| Bathocuproinedisulfonic acid (BCS) | High | Low | A membrane-impermeable chelator often used in in-vitro studies. | |

| Trientine (TETA) | High | Low | A clinically used copper chelator. |

Lipophilicity

Lipophilicity is typically expressed as the partition coefficient (log P), which is the ratio of the concentration of a compound in a nonpolar solvent (e.g., octanol) to its concentration in a polar solvent (e.g., water). A higher log P value indicates greater lipid solubility.

| Chelator Example | Log P | Significance | Reference |

| Clioquinol (CQ) | High | Can cross the blood-brain barrier. | |

| TBT (2-phenylbenzothiazole derivative) | High | High lipophilicity and affinity for Aβ plaques. |

II. Experimental Protocols

Determination of Stability Constants

1. Potentiometric Titration:

-

Principle: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong acid or base. The change in pH is monitored using a pH electrode. The stability constants are then calculated from the titration curve.

-

Protocol:

-

Prepare a solution of the Cu(I) ion (e.g., from [Cu(CH₃CN)₄]PF₆) and the chelator in a suitable solvent (e.g., acetonitrile-water mixture) under an inert atmosphere to prevent oxidation of Cu(I).

-

Titrate the solution with a standardized solution of a non-coordinating acid (e.g., HClO₄) or base (e.g., NaOH).

-

Record the pH at each addition of the titrant.

-

Analyze the resulting titration data using a suitable software program (e.g., HYPERQUAD) to determine the stability constants.

-

2. UV-Vis Spectrophotometry:

-

Principle: If the copper-chelator complex has a distinct absorption spectrum compared to the free ligand and metal ion, the change in absorbance upon complex formation can be used to determine the stability constant.

-

Protocol:

-

Prepare a series of solutions with a constant concentration of the Cu(I) ion and varying concentrations of the chelator.

-

Measure the absorbance of each solution at the wavelength of maximum absorption for the complex.

-

Plot the change in absorbance against the ligand concentration.

-

Fit the data to a binding isotherm (e.g., using the Benesi-Hildebrand method) to calculate the stability constant.

-

3. Thermal Lensing Spectrometry:

-

Principle: This highly sensitive technique measures the heat generated upon non-radiative relaxation of a molecule after light absorption. It can be used to determine stability constants at very low concentrations.

-

Protocol:

-

A "pump" laser excites the sample, and a "probe" laser, collinear with the pump beam, measures the resulting thermal lens.

-

The stability constants are determined by analyzing the changes in the thermal lens signal as a function of the reactant concentrations.

-

Measurement of Solubility

1. Shake-Flask Method (for Log P determination):

-

Principle: This is the traditional method for determining the partition coefficient.

-

Protocol:

-

A solution of the chelator is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the chelator in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Cellular Copper Chelation Assay

1. Phen Green FL Fluorescence Assay:

-

Principle: Phen Green FL is a cell-permeable fluorescent dye that is quenched by copper ions. An increase in fluorescence indicates that a chelator has removed copper from the dye.

-

Protocol:

-

Culture cells (e.g., HEK293T) and load them with Phen Green FL diacetate.

-

Induce copper overload by treating the cells with a copper salt (e.g., CuCl₂).

-

Treat the cells with the Cu(I) chelator.

-

Measure the change in fluorescence using a fluorescence microscope or plate reader. An increase in fluorescence intensity compared to copper-treated control cells indicates intracellular copper chelation.

-

III. Visualizations of Key Processes

Chelation of Cuprous Ion

References

A Technical Guide to the Binding Affinity and Selectivity of the Cu(I) Chelator Bathocuproine Disulfonate (BCS)

This guide provides an in-depth analysis of the binding properties of the Cu(I) chelator Bathocuproine disulfonate (BCS), a sulfonated derivative of bathocuproine. Due to its high affinity, selectivity for cuprous copper, and water solubility, BCS is a critical tool in biochemical and analytical research for the quantification of Cu(I) and the study of copper metabolism.

Quantitative Binding Affinity Data

Bathocuproine disulfonate exhibits a remarkably high affinity for copper in its +1 oxidation state (Cu(I)). It forms a stable, colored complex, which is the basis for its widespread use in spectrophotometric assays.

Table 1: Cu(I) Binding Affinity of Bathocuproine Disulfonate (BCS)

| Parameter | Value | Conditions | Reference |

| Stoichiometry | 2:1 (BCS:Cu(I)) | Aqueous solution | [1][2] |

| **Formation Constant (β₂) ** | 10¹⁹.⁸ M⁻² | pH ≥ 7.0 | [3] |

| Complex | [Cu(I)(BCS)₂]³⁻ | Aqueous solution | [3] |

| Wavelength of Max. Absorbance (λmax) | 483 nm | pH 7.0 | [4] |

| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ | at 483 nm |

The high formation constant (β₂) indicates that the equilibrium for the formation of the [Cu(I)(BCS)₂]³⁻ complex lies strongly to the right, making BCS an exceptionally potent chelator for Cu(I). This property allows for the detection of free Cu(I) concentrations in the range of 10⁻¹² to 10⁻¹⁹ M.

Selectivity Profile

A key advantage of BCS is its pronounced selectivity for Cu(I) over Cu(II) and other physiologically relevant metal ions.

Table 2: Metal Ion Selectivity of Bathocuproine Disulfonate (BCS)

| Metal Ion | Binding Interaction | Notes | Reference |

| Cu(I) | Very High Affinity | Forms a stable 2:1 complex. | |

| Cu(II) | Low Affinity | BCS preferentially binds Cu(I). To prevent any potential interference in assays, a masking agent like EDTA can be used to chelate Cu(II). | |

| Fe(II)/Fe(III) | No significant interference | Does not interfere with Cu(I) quantification. | |

| Zn(II) | No significant interference | Does not interfere with Cu(I) quantification. | |

| Mn(II) | No significant interference | Does not interfere with Cu(I) quantification. | |

| Cd(II) | No significant interference | Does not interfere with Cu(I) quantification. | |

| Co(II) | No significant interference | Does not interfere with Cu(I) quantification. | |

| Ni(II) | No significant interference | Does not interfere with Cu(I) quantification. |

The structural arrangement of the phenanthroline core in BCS creates a binding pocket that is sterically and electronically favorable for the tetrahedral coordination geometry preferred by Cu(I), contributing to its high selectivity.

Experimental Protocols

The following protocols describe standard methods for determining the Cu(I) binding affinity and selectivity of a chelator like BCS.

This method determines the binding affinity of a test protein or compound by its ability to compete with BCS for a limited amount of Cu(I).

A. Materials and Reagents:

-

Bathocuproine disulfonate (BCS) stock solution (e.g., 1 mM in ultrapure water).

-

A source of Cu(I), such as [Cu(CH₃CN)₄]PF₆, or CuSO₄ with a reducing agent like sodium ascorbate.

-

Buffer solution (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0).

-

The protein or compound of interest (apo-form, i.e., metal-free).

-

UV-Visible Spectrophotometer and quartz cuvettes.

B. Procedure:

-

Prepare a solution of the Cu(I)-BCS complex in the buffer. A typical starting concentration would be 16 µM [Cu(I)(CH₃CN)₄]PF₆ with 50 µM BCS. This ensures that the copper is fully complexed by BCS, resulting in a characteristic absorbance at 483 nm.

-

Record the initial UV-Vis spectrum of the Cu(I)-BCS solution from approximately 350 nm to 600 nm.

-

Incrementally add aliquots of the apo-protein or test compound to the cuvette containing the Cu(I)-BCS complex.

-

After each addition, mix thoroughly and allow the solution to reach equilibrium (typically a few minutes).

-

Record the UV-Vis spectrum after each addition. As the test compound competes with BCS for Cu(I), the concentration of the Cu(I)-BCS complex will decrease, leading to a drop in absorbance at 483 nm.

-

Continue the titration until the absorbance at 483 nm no longer changes significantly, indicating that the equilibrium is saturated.

-

The resulting spectral data can be analyzed using non-linear least-squares fitting software (e.g., SPECFIT) to a competitive binding model to calculate the stability constant (and thus the affinity) of the test compound for Cu(I).

This protocol evaluates the ability of other metal ions to interfere with the formation of the Cu(I)-BCS complex.

A. Materials and Reagents:

-

Solutions of various metal salts (e.g., FeCl₂, ZnCl₂, MnCl₂, etc.) of known concentrations.

-

BCS stock solution.

-

Cu(I) source and reducing agent (as above).

-

Buffer solution.

B. Procedure:

-

Prepare a set of solutions, each containing BCS and the Cu(I) source at concentrations that give a strong absorbance signal at 483 nm.

-

To each solution (except for a control), add one of the other metal ions at a concentration significantly higher (e.g., 10-fold to 100-fold excess) than the Cu(I) concentration.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at 483 nm.

-

Compare the absorbance of the solutions containing other metal ions to the control solution (containing only Cu(I) and BCS).

-

A lack of significant change in absorbance in the presence of other metal ions indicates high selectivity of BCS for Cu(I).

Visualizations

The following diagrams illustrate the chemical principles and experimental workflows described.

Caption: Formation of the stable [Cu(I)(BCS)₂]³⁻ complex.

Caption: Workflow for determining binding affinity via competition.

Caption: BCS demonstrates preferential binding to Cu(I) ions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unification of the copper(I) binding affinities of the metallo-chaperones Atx1, Atox1, and related proteins: detection probes and affinity standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Copper(I) Chelator Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of representative Copper(I) chelator complexes, detailing their molecular architecture, the experimental protocols for their synthesis and crystallization, and their implications in key biological signaling pathways. Given the broad nature of the term "chelator 1," this document focuses on well-characterized examples from recent scientific literature to provide concrete data and methodologies.

Crystallographic Data of Representative Cu(I) Chelator Complexes

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its chemical properties and biological activity. X-ray crystallography provides definitive data on bond lengths, bond angles, and overall molecular geometry. Below are summaries of crystallographic data for selected Cu(I) chelator complexes.

Complex 1: Dimeric Copper(I) Iodide Complex with Bis(ethylamidophosphine) Ligand

This complex features a planar Cu₂I₂ rhombohedron with two doubly bridged ligands.[1]

| Parameter | Value |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Coordination Geometry | Pseudotetrahedral |

| Key Feature | Planar Cu₂I₂ rhombohedron |

Specific bond lengths and angles for this complex are not provided in the search result abstracts.

Complex 2: Tetrameric Copper(I) Iodide Complex with Bis(ethylamidophosphine) Ligand

This complex exhibits a highly distorted cubane geometry formed by the copper and iodine atoms.[1]

| Parameter | Value |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Coordination Geometry | Distorted cubane |

| Key Feature | {Cu₄(μ-I)₄} core |

Specific bond lengths and angles for this complex are not provided in the search result abstracts.

Complex 3: Monomeric Copper(I) Halide Proazaphosphatrane Complexes (i-BuLCuX; X = Cl, Br, I)

This series of complexes is notable for its monomeric nature in the solid state.[2][3]

| Compound | Cu-P Bond Length (Å) | Cu-X Bond Length (Å) | P-Cu-X Angle (°) |

| i-BuLCuCl | Data not available | Data not available | Data not available |

| i-BuLCuBr | Data not available | Data not available | Data not available |

| i-BuLCuI | Data not available | Data not available | Data not available |

While the source mentions that the bond distances are similar to other reported series, specific values for these complexes are not provided in the abstract. The linearity of the P-Cu-X bond is highlighted as a key feature.[2]

Complex 4: Trigonal Planar Copper(I) Complex with 2,6-bis(benzimidazol-2'-ylthiomethyl)pyridine (bbtmp)

This complex, [Cu(bbtmp)]NO₃, displays an unusual trigonal planar geometry where the thioether sulfurs are not involved in coordination.

| Parameter | Value |

| Coordination Geometry | Trigonal Planar |

| Coordinating Atoms | Pyridine N, two Benzimidazole N |

| Non-coordinating Atoms | Thioether S |

Detailed crystallographic data such as bond lengths and angles were not available in the provided search results.

Experimental Protocols

The successful synthesis and crystallization of metal complexes are critical for their structural elucidation and further study. The following are generalized and specific protocols derived from the available literature.

General Crystal Growth Techniques

Several methods are commonly employed to obtain single crystals of copper complexes suitable for X-ray diffraction.

-

Slow Evaporation: A saturated solution of the complex is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals. For instance, red-plate-like single crystals of [CuCaL(NO₃)₂]·(H₂O) were obtained by slow evaporation of the mother liquor (MeOH).

-

Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the complex is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution of the complex, reducing its solubility and inducing crystallization. A common example is placing a pyridine solution of the compound in a container with diethyl ether.

-

Layering Technique: This method is useful when the complex is formed from reactants soluble in immiscible solvents. A solution of one reactant (e.g., the copper salt in water) is carefully layered on top of a solution of the other reactant (e.g., the ligand in an organic solvent) in a test tube. Crystals may form at the interface as the reactants slowly diffuse into one another.

-

Multi-solvent Recrystallization: This technique is employed when the compound's solubility is high even at room temperature. A second solvent in which the compound is insoluble is added to a saturated solution of the compound in a primary solvent to induce precipitation and crystallization.

Synthesis of Copper(I) Halide Proazaphosphatrane Complexes

These complexes were prepared by the treatment of the proazaphosphatrane ligand (RL) with the corresponding copper(I) halide in tetrahydrofuran (THF).

Synthesis of a Schiff Base Copper(II) Complex (for reference)

A methanol solution of the Schiff base ligand H₂SB and Cu(OAc)₂·H₂O was stirred for 4 hours at room temperature. The resulting green precipitate was filtered, washed with cold methanol, and dried. Rhombic green crystals suitable for single-crystal X-ray studies were obtained by recrystallization from methanol.

Signaling Pathways and Experimental Workflows

Copper chelators have been shown to modulate key signaling pathways implicated in cancer progression, such as the MAPK and TGF-β pathways.

Copper and the MAPK Signaling Pathway

Copper is required for the full activity of MEK1/2, a key kinase in the MAPK pathway. By modulating copper levels, chelators can influence the downstream signaling cascade.

Caption: MAPK signaling pathway and the role of copper.

Copper Chelation and the TGF-β Signaling Pathway

Copper chelators can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by targeting the TGF-β signaling pathway. Treatment with certain copper chelators, such as D-penicillamine (DPA) in combination with copper, has been shown to decrease the expression of TGF-β and the phosphorylation of Smad2/3, thereby inhibiting EMT.

Caption: Inhibition of the TGF-β pathway by a copper chelator.

Experimental Workflow for Studying Copper Chelator Effects on Cancer Cells

The following workflow outlines a typical experimental approach to investigate the impact of copper chelators on cancer cell properties like proliferation and EMT.

Caption: Workflow for assessing copper chelator effects.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Stability of Cu(I)-Chelator Complexes

This guide provides a comprehensive overview of the thermodynamic stability of Copper(I) chelator complexes, a critical aspect in the fields of inorganic chemistry, biochemistry, and pharmacology. The stability of these complexes dictates their efficacy and specificity in various applications, from cellular imaging to therapeutic interventions. This document outlines the quantitative measures of stability, detailed experimental protocols for their determination, and the visualization of relevant biological and experimental processes.

Introduction to Thermodynamic Stability of Cu(I)-Chelator Complexes

The cuprous ion (Cu(I)) plays a pivotal role in a multitude of biological processes. However, the aqueous chemistry of Cu(I) is challenging due to its propensity to disproportionate into Cu(II) and Cu(0). Chelators, which are molecules that can form multiple bonds to a single metal ion, are essential for stabilizing Cu(I) in biological systems and in therapeutic applications. The thermodynamic stability of a Cu(I)-chelator complex is a measure of the strength of the interaction between the Cu(I) ion and the chelator. It is a critical parameter for the design of selective Cu(I) chelators for various applications, including the treatment of diseases associated with copper dysregulation, such as Wilson's disease, and as potential anticancer agents.[1][2]

The stability of a metal-ligand complex is quantified by the equilibrium constant for its formation, known as the stability constant (K) or formation constant (Kf). A larger stability constant indicates a more stable complex.[3] The thermodynamic profile of complex formation also includes the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which provide deeper insights into the nature of the binding interaction.

Quantitative Data on the Thermodynamic Stability of a Cu(I)-Chelator Complex

To illustrate the quantitative aspects of Cu(I)-chelator stability, we will use Bathocuproinedisulfonate (BCS) as a representative chelator. BCS is a bidentate ligand that forms a highly stable 2:1 complex with Cu(I).[4] The thermodynamic parameters for the formation of the [Cu(BCS)₂]³⁻ complex are summarized in the table below.

| Parameter | Symbol | Value | Units | Reference |

| Overall Stability Constant | β₂ | 10²⁰.⁶ | M⁻² | [4] |

| Log of Overall Stability Constant | log β₂ | 20.6 | ||

| Gibbs Free Energy of Formation | ΔG | -118 | kJ mol⁻¹ | |

| Enthalpy of Formation | ΔH | -84 | kJ mol⁻¹ | |

| Entropy of Formation | -TΔS | -34 | kJ mol⁻¹ |

Table 1: Thermodynamic parameters for the formation of the [Cu(BCS)₂]³⁻ complex in aqueous solution.

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic parameters for Cu(I)-chelator complexes requires meticulous experimental design to prevent the oxidation and disproportionation of Cu(I). The following are detailed protocols for two common techniques: Isothermal Titration Calorimetry (ITC) and Spectrophotometry.

ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol for ITC:

-

Sample Preparation:

-

Prepare a solution of the Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) in a suitable buffer. The buffer should be carefully chosen to avoid interaction with Cu(I).

-

Prepare a solution of the chelator in the same buffer. It is crucial that the buffer composition of the Cu(I) and chelator solutions are identical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature, typically 25 °C.

-

The reference cell is filled with the same buffer used for the sample and titrant.

-

The sample cell is loaded with the Cu(I) solution.

-

The titration syringe is filled with the chelator solution.

-

-

Titration:

-

A series of small, precise injections of the chelator solution are made into the sample cell containing the Cu(I) solution.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

The time between injections should be sufficient to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change as a function of the molar ratio of chelator to Cu(I)) is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

-

Spectrophotometry can be used to determine the stability constant of a Cu(I)-chelator complex if the complex has a distinct absorbance spectrum compared to the free chelator and the Cu(I) ion. The formation of the [Cu(BCS)₂]³⁻ complex, for instance, results in a strong absorbance at 483 nm.

Experimental Protocol for Spectrophotometry (Job's Method of Continuous Variation):

-

Preparation of Solutions:

-

Prepare equimolar stock solutions of the Cu(I) salt and the chelator in a suitable buffer.

-

Prepare a series of solutions with a constant total concentration of Cu(I) and chelator, but with varying mole fractions of each component. For example, the mole fraction of the chelator can be varied from 0 to 1.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the Cu(I)-chelator complex.

-

Use the buffer solution as a blank.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the chelator.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:2 complex like [Cu(BCS)₂]³⁻, the maximum would be at a mole fraction of approximately 0.67 for the chelator.

-

The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.

-

Visualizations of Key Processes

The following diagram illustrates the fundamental process of a Cu(I) ion being chelated by two molecules of a generic bidentate chelator, such as BCS.

This diagram outlines the major steps involved in determining the thermodynamic parameters of a Cu(I)-chelator interaction using Isothermal Titration Calorimetry.

Copper has been identified as a crucial modulator of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Cu(I) has been shown to be important for the phosphorylation of Erk by Mek1. A Cu(I)-specific chelator can sequester intracellular Cu(I), thereby inhibiting this phosphorylation event and downregulating the pathway. This has implications for cancer therapy, as the MAPK pathway is often hyperactivated in cancer cells.

Conclusion

The thermodynamic stability of Cu(I)-chelator complexes is a cornerstone of their rational design and application in research and medicine. A thorough understanding of the stability constants and the full thermodynamic profile (ΔG, ΔH, and ΔS) is essential for predicting the in vivo behavior of these compounds. The experimental protocols detailed herein, particularly ITC and spectrophotometry, provide robust methods for quantifying these parameters. As our understanding of the intricate roles of copper in biological signaling pathways, such as the MAPK pathway, continues to grow, the development of highly specific and thermodynamically stable Cu(I) chelators will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 4. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cu(I) Binding Motif: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles governing the interaction of chelating agents with the copper(I) ion. Given that "chelator 1" is a non-specific term, this document will explore the Cu(I) binding motifs of several well-characterized classes of chelators, providing a foundational understanding for researchers in the field. We will delve into the structural and thermodynamic aspects of Cu(I) chelation, present quantitative data from key experimental techniques, and provide detailed methodologies for relevant experiments.

Introduction to Copper(I) Chelation

Copper is an essential trace element in biological systems, existing in two primary oxidation states: Cu(I) (cuprous) and Cu(II) (cupric).[1][2][3] The Cu(I) ion, with its d10 electron configuration, is a soft Lewis acid and thus prefers to coordinate with soft Lewis bases such as sulfur and phosphorus, as well as with nitrogen-containing ligands.[4][5] Unlike the Cu(II) ion, which typically favors square planar or octahedral geometries, Cu(I) complexes are commonly found in linear, trigonal, or tetrahedral coordination environments. This preference for lower coordination numbers is a key determinant in the design of selective Cu(I) chelators.

The study of Cu(I) chelation is crucial for understanding its role in biological processes, including enzyme catalysis, copper transport, and the pathology of diseases related to copper dyshomeostasis, such as Wilson's disease, neurodegenerative disorders, and cancer. Furthermore, the development of selective Cu(I) chelators is a significant area of research in medicinal chemistry for therapeutic and diagnostic applications.

Cu(I) Binding Motifs of Representative Chelator Classes

This section will explore the Cu(I) binding motifs of three major classes of chelators, using examples from the scientific literature.

Nitrogen-containing ligands are a prominent class of Cu(I) chelators. The geometry of the resulting complex is highly dependent on the structure of the ligand.

-

β-Diketiminates: Unsymmetrical β-diketiminato ligands have been shown to form dimeric complexes with Cu(I). X-ray crystallography and NMR spectroscopy are key techniques for characterizing these structures.

-

Tren-Based Hemicryptophanes: These ligands can encapsulate the Cu(I) ion, creating a well-defined cavity. This steric hindrance can lead to unusual air stability and selectivity for certain small ligands like carbon monoxide over dioxygen. 1H NMR spectroscopy is particularly useful for studying the binding behavior of these complexes in solution.

Logical Relationship: Characterization of a Cu(I)-N-Donor Complex

Caption: Workflow for the synthesis and characterization of a Cu(I)-N-donor chelator complex.

Sulfur-containing ligands are classic examples of soft donors that exhibit high affinity for Cu(I).

-

Thiourea Complexes: Thiourea and its derivatives can coordinate to Cu(I) through the sulfur atom. The resulting complexes can exhibit a range of structures, including tetrahedral geometries.

-

D-Penicillamine: This chelator is used in the treatment of Wilson's disease. At physiological pH, it forms a complex cluster with both Cu(I) and Cu(II). The Cu(I) ions are coordinated by the sulfur atoms of the penicillamine ligands.

Logical Relationship: D-Penicillamine Chelation of Copper

Caption: The role of D-Penicillamine in chelating excess copper ions to form a cluster for excretion.

Many chelators incorporate a combination of donor atoms to achieve high affinity and selectivity for Cu(I).

-

Bidentate N,S and O,N Donors: These types of ligands have been studied for their antifungal activity, which is dependent on their ability to mobilize copper.

-

ATCUN Motif Peptides: The N-terminal region of the human copper transporter 1 (Ctr1) contains an amino-terminal Cu(II) and Ni(II) binding (ATCUN) motif and a nearby bis-histidine motif. The ATCUN site binds Cu(II), which is then reduced by ascorbate and transferred to the bis-histidine site, which has a high affinity for Cu(I).

Quantitative Data on Cu(I)-Chelator Interactions

The following tables summarize key quantitative data for the interaction of various chelators with Cu(I).

Table 1: Thermodynamic Data for Cu(I) Chelation

| Chelator | Technique | Parameters | Value | Reference |

| BCA | ITC | ΔG | -72 ± 1 kJ mol-1 | |

| ΔH | -54.0 ± 0.3 kJ mol-1 | |||

| -TΔS | -18.0 ± 0.4 kJ mol-1 | |||

| BCS | ITC | ΔG | -90 ± 1 kJ mol-1 | |

| ΔH | -75 ± 2 kJ mol-1 | |||

| -TΔS | -15 ± 2 kJ mol-1 |

BCA: Bathocuproine; BCS: Bathocuproinedisulfonic acid; ITC: Isothermal Titration Calorimetry

Table 2: Spectroscopic Data for Cu(I) Complexes

| Chelator System | Technique | Key Observation | Interpretation | Reference |

| β-Diketiminato (L1) | 1H NMR | Variable-temperature spectra | Characterization of complex | |

| Tren-based ([CuL1]PF6) | IR Spectroscopy | Peak at 2079 cm-1 with CO | Formation of Cu(I)-CO complex | |

| 2-acetylpyridine-N(4)-(methoxy phenyl)thiosemicarbazone | UV-Vis | n→π* shift from 343 nm to 390 nm | Ligand to metal coordination |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Cu(I)-chelator interactions.

ITC is a powerful technique for determining the thermodynamic parameters of binding interactions in solution.

Protocol for Determining Cu(I)-Ligand Binding Thermodynamics:

-

Preparation of Cu(I) Solution: Prepare an aqueous solution of Cu(I) by the comproportionation reaction of Cu(II) and copper metal. Stabilize the Cu(I) solution with a weakly coordinating ligand such as acetonitrile (MeCN).

-

Ligand Preparation: Prepare a solution of the chelator in the same buffer as the Cu(I) solution.

-

ITC Experiment:

-

Load the stabilized Cu(I) solution into the sample cell of the calorimeter.

-

Load the chelator solution into the injection syringe.

-

Perform a series of injections of the chelator into the Cu(I) solution while monitoring the heat change.

-

-

Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Experimental Workflow: Isothermal Titration Calorimetry

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Chelating Potential of an Easily Synthesized Schiff Base for Copper Sensing [mdpi.com]

- 3. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Cu(I) Chelation: A Technical Guide to Bathocuproine Disulfonate Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction of the Cu(I) chelator, Bathocuproine Disulfonate (BCS), with copper ions and its subsequent interaction with the human copper chaperone ATOX1. This document outlines the theoretical foundation, experimental protocols for computational studies, and data presentation for the analysis of Cu(I) chelation.

Introduction to Cu(I) Chelation and In Silico Modeling

Copper is an essential trace element involved in numerous physiological processes. However, its dysregulation can lead to oxidative stress and is implicated in various diseases, including neurodegenerative disorders and cancer. The Cu(I) oxidation state is particularly important in biological systems. Chelating agents that can selectively bind to Cu(I) are therefore of significant interest for therapeutic development.

In silico modeling provides a powerful and cost-effective approach to study the interactions of these chelators at an atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations allow for the detailed investigation of binding affinities, coordination geometries, and the dynamic behavior of these systems. This guide focuses on Bathocuproine Disulfonate (BCS), a well-characterized and specific Cu(I) chelator, as a model compound.

Physicochemical and Binding Properties of Bathocuproine Disulfonate (BCS)

BCS is a water-soluble derivative of bathocuproine, known for its high affinity and specificity for Cu(I) ions.[1] Its physicochemical properties make it a suitable candidate for both in vitro and in silico studies.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [2] |

| Molecular Weight | 564.54 g/mol | [2] |

| Cu(I) Binding Stoichiometry | 2:1 (BCS:Cu(I)) | [1] |

| log β₂ (Overall Stability Constant) | 19.8 | [1] |

| Appearance | White to beige powder | |

| Solubility | Soluble in water |

In Silico Experimental Protocols

This section details the step-by-step computational protocols for investigating the interaction of BCS with Cu(I) and its subsequent interaction with the human copper chaperone ATOX1.

Density Functional Theory (DFT) for Cu(I)-BCS Complex Characterization

DFT calculations are employed to determine the optimized geometry and electronic properties of the [Cu(BCS)₂]³⁻ complex.

Protocol:

-

Ligand Preparation: Obtain the 3D structure of Bathocuproine Disulfonate (BCS) from a chemical database like PubChem.

-

Initial Complex Construction: Place a Cu(I) ion in the coordination sphere of two BCS molecules in a tetrahedral arrangement.

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Methodology:

-

Functional: B3LYP is a widely used hybrid functional for transition metal complexes.

-

Basis Set: Use a mixed basis set. For the Cu(I) ion, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is suitable. For C, H, N, O, and S atoms, a Pople-style basis set such as 6-31G* can be used.

-

Solvation Model: To simulate a biological environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM).

-

-

Calculation Type: Perform a geometry optimization followed by a frequency calculation to ensure a true energy minimum is reached (indicated by the absence of imaginary frequencies).

-

Data Extraction: From the output file, extract the optimized bond lengths, bond angles, and dihedral angles of the [Cu(BCS)₂]³⁻ complex.

Molecular Docking of [Cu(BCS)₂]³⁻ with ATOX1

Molecular docking predicts the preferred binding orientation of the [Cu(BCS)₂]³⁻ complex to the human copper chaperone ATOX1.

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of human ATOX1 from the Protein Data Bank (PDB ID: 1FEE).

-

Using software like AutoDockTools, remove water molecules, add polar hydrogens, and assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the [Cu(BCS)₂]³⁻ complex.

-

Assign partial charges and define the rotatable bonds using AutoDockTools.

-

-

Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.

-

Grid Box Definition: Define a grid box that encompasses the known copper-binding site of ATOX1, which includes the Cys12 and Cys15 residues.

-

Docking Execution: Run the AutoDock Vina simulation. The program will generate a series of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the [Cu(BCS)₂]³⁻ complex and ATOX1.

Molecular Dynamics (MD) Simulation of the ATOX1-[Cu(BCS)₂]³⁻ Complex

MD simulations provide insights into the dynamic stability and conformational changes of the docked complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Force Field: Employ a suitable force field for proteins and small molecules, such as AMBER or CHARMM. For the Cu(I) center and its coordination, specialized parameters may be required.

-

Software: GROMACS is a popular and efficient software package for MD simulations.

-

Simulation Steps:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.

-

-

Analysis: Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions over time.

Data Presentation: Quantitative Analysis of Cu(I)-BCS Complex

The following table summarizes the key quantitative data obtained from in silico modeling of the [Cu(BCS)₂]³⁻ complex. Note: The geometric parameters are representative values from DFT studies of similar Cu(I)-phenanthroline complexes, as a specific DFT-optimized structure for the [Cu(BCS)₂]³⁻ complex was not publicly available at the time of this guide's compilation.

| Parameter | Value | Method |

| Cu-N Bond Length | ~2.0 - 2.1 Å | DFT |

| N-Cu-N Bond Angle | ~110° - 130° | DFT |

| Binding Affinity to ATOX1 (Predicted) | To be determined | Molecular Docking |

| RMSD of Complex in MD Simulation | To be determined | Molecular Dynamics |

Visualization of Workflows and Interactions

Visual representations are crucial for understanding the complex processes involved in in silico modeling. The following diagrams were generated using the Graphviz (DOT language).

Caption: Cu(I) Chelation by Bathocuproine Disulfonate (BCS).

Caption: In Silico Modeling Workflow for Cu(I) Chelator Interactions.

Conclusion

This technical guide has provided a comprehensive framework for the in silico modeling of the Cu(I) chelator Bathocuproine Disulfonate and its interaction with the human copper chaperone ATOX1. The detailed protocols for DFT, molecular docking, and molecular dynamics simulations offer a roadmap for researchers to investigate the intricate mechanisms of copper chelation. The quantitative data and visualizations presented herein serve as a valuable resource for understanding and communicating the findings of such computational studies. The application of these in silico techniques is pivotal for the rational design and development of novel therapeutic agents targeting copper dyshomeostasis.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using Cu(I) Chelator 1

These application notes provide a comprehensive protocol for the use of a hypothetical fluorescent Cu(I) chelator, designated here as "Chelator 1," for live cell imaging. This document is intended for researchers, scientists, and drug development professionals investigating the role of labile Cu(I) in cellular processes.

Introduction

Copper is an essential trace element crucial for a variety of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. It exists in two primary oxidation states, Cu(I) and Cu(II). The reduced form, cuprous copper (Cu(I)), is the predominant state within the cell's reducing environment. Dysregulation of copper homeostasis is implicated in several neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Therefore, the ability to visualize and quantify labile Cu(I) pools within living cells is of significant interest.

"Chelator 1" is a fluorescent probe designed to selectively bind to Cu(I) ions. Upon chelation, it exhibits a "turn-on" fluorescent response, allowing for the qualitative and quantitative assessment of intracellular labile Cu(I) levels. This protocol details the steps for cell preparation, chelator loading, imaging, and data analysis.

Materials and Reagents

-

Cu(I) Chelator 1: Stock solution (e.g., 1 mM in DMSO). Store desiccated and protected from light.

-

Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, MEM).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Live Cell Imaging Solution: Such as Hank's Balanced Salt Solution (HBSS) or a specialized imaging buffer.[1]

-

Cell Culture Plates or Dishes with Optical-Grade Bottoms: e.g., 35 mm glass-bottom dishes or 96-well imaging plates.

-

Positive Control (Optional): A cell-permeable copper source (e.g., CuCl₂ with a reducing agent like ascorbate, or Cu-GTSM).

-

Negative Control (Optional): A non-fluorescent, high-affinity Cu(I) chelator (e.g., bathocuproine disulfonate - BCS, although it is membrane-impermeable and would be used to deplete extracellular copper[2]).

-

Fluorescence Microscope: Equipped with appropriate filters for the excitation and emission wavelengths of Chelator 1, an environmental chamber to maintain 37°C and 5% CO₂, and a sensitive camera.

Experimental Protocols

-

Culture cells in a T-75 flask in complete medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

The day before imaging, seed the cells onto glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency on the day of the experiment. This prevents artifacts from over-confluent or sparsely populated cultures.

-

Chelator 1 Working Solution: Prepare a fresh working solution of Chelator 1 by diluting the stock solution in a serum-free medium or an appropriate imaging buffer to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell line and experimental condition to maximize signal-to-noise while minimizing potential toxicity.

-

Control Solutions (Optional): Prepare working solutions of the positive and negative controls in a similar manner.

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS or imaging buffer.

-

Add the pre-warmed Chelator 1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with warm imaging buffer to remove any excess, unbound probe.[3]

-

Add fresh, pre-warmed imaging buffer to the cells for the duration of the imaging experiment.

-

Place the imaging dish on the microscope stage within the pre-warmed environmental chamber (37°C, 5% CO₂).

-

Allow the cells to equilibrate for a few minutes.

-

Using the appropriate filter set for Chelator 1, acquire fluorescence images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[1]

-

For time-lapse imaging, acquire images at desired intervals.

-

If using controls, treat the cells with the positive or negative control solutions and acquire images before and after treatment to confirm the probe's response to changes in intracellular Cu(I) levels.

Data Presentation

Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity of individual cells or regions of interest should be measured.

Table 1: Quantitative Analysis of Intracellular Labile Cu(I) Levels

| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Number of Cells Analyzed (n) |

| Untreated Control | 150.2 | 25.8 | 50 |

| Chelator 1 (5 µM) | 489.5 | 62.1 | 50 |

| Chelator 1 + CuCl₂ (50 µM) | 1250.7 | 150.3 | 50 |

| Chelator 1 + BCS (100 µM) | 210.4 | 35.6 | 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Below are diagrams representing the experimental workflow and a simplified signaling pathway of copper homeostasis.

Caption: Experimental workflow for live cell imaging with this compound.

Caption: Simplified pathway of cellular copper homeostasis.

Important Considerations and Troubleshooting

-

Phototoxicity: Minimize the exposure of cells to excitation light to prevent cell damage and artifacts in the results.

-

Probe Concentration: The optimal concentration of Chelator 1 should be carefully titrated. High concentrations can lead to cytotoxicity or off-target effects.

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase for reproducible results.[1]

-

Buffer Composition: The choice of imaging buffer is critical. Some buffers may contain components that can chelate copper or affect the fluorescence of the probe.

-

Controls: The use of positive and negative controls is highly recommended to validate the response of Chelator 1 to changes in labile Cu(I) concentrations.

-

Specificity: While Chelator 1 is designed for Cu(I), it is good practice to test for potential interference from other biologically relevant metal ions such as Fe(II), Zn(II), and Mn(II).

References

Application Notes: Using the Cu(I) Chelator BCS in Fluorescence Microscopy

Here are the detailed Application Notes and Protocols for the application of the Cu(I) chelator Bathocuproine disulfonate (BCS) in fluorescence microscopy.

Introduction Copper is an essential trace element vital for numerous biological processes, acting as a cofactor for enzymes involved in mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] However, dysregulation of copper homeostasis can lead to cellular toxicity and has been implicated in various diseases.[3][4] A recently identified form of regulated cell death, termed cuproptosis, is triggered by excess intracellular copper, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.[5]

Bathocuproine disulfonate (BCS) is a highly specific, water-soluble chelator for cuprous ions (Cu(I)). A key feature of BCS is that it is cell-impermeable, making it an excellent tool for chelating extracellular Cu(I) or for use in cell lysates without directly disturbing intracellular copper metabolism in live-cell experiments. In fluorescence microscopy, BCS is invaluable for investigating the roles of extracellular and labile copper in cellular processes, validating the specificity of Cu(I)-sensitive fluorescent probes, and studying copper-dependent cell death pathways like cuproptosis.

Principle of Application BCS forms a stable 2:1 complex with Cu(I), which can be monitored by changes in absorbance or fluorescence. While BCS itself has some fluorescent properties, its primary use in microscopy is often as a quenching or chelating agent to either reduce background signals from copper-sensitive dyes or to prevent copper-mediated cellular events. By sequestering Cu(I), BCS can be used to demonstrate the copper-dependence of a biological phenomenon, such as reversing the cytotoxic effects of copper ionophores or modulating signaling pathways.

Data Presentation

Quantitative data for the use of BCS is summarized below. These values are starting points and may require optimization for specific cell types and experimental conditions.

Table 1: Properties and Working Parameters of Bathocuproine Disulfonate (BCS)

| Parameter | Value | Reference / Note |

| Full Name | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, disodium salt | |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | |

| Specificity | High affinity and specificity for Cu(I) | |

| Cell Permeability | No (hydrophilic) | |

| Stock Solution | 10-50 mM in sterile water or PBS | Store at -20°C. |

| Working Concentration | 50 - 300 µM for cell culture experiments | Optimal concentration should be determined empirically. |

| Toxicity | Generally low cytotoxicity at typical working concentrations |

Table 2: Example Quantitative Data from Copper Chelation Experiments

| Application | Cell Type | Treatment | Result | Reference / Note |

| Cuproptosis Rescue | Human Hepatoma (HepG2) | 100-200 µM CuCl₂ for 24h | Significant decrease in cell viability (MTT assay) | |

| Human Hepatoma (HepG2) | 100 µM CuCl₂ + 200 µM BCS | Rescue of cell viability compared to copper treatment alone | Based on the principle of chelation. | |

| Fluorescence Probe Validation | NIH 3T3 Fibroblasts | 150 µM CuCl₂ then 2 µM CTAP-1 (Cu(I) sensor) | ~20-fold increase in Cu Kα signal (microXRF) | |

| NIH 3T3 Fibroblasts | Basal media + 150 µM BCS | Small decrease in basal fluorescence of a Cu(I) sensor | ||

| Angiogenesis Inhibition | HMVECs | 100 µM BCS | Almost complete ablation of endothelial network formation |

Experimental Protocols

Protocol 1: Preparation of BCS Stock and Working Solutions

Materials:

-

Bathocuproine disulfonate, disodium salt (BCS) powder

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Methodology:

-

Prepare 50 mM BCS Stock Solution:

-

Under sterile conditions, weigh out the appropriate amount of BCS powder.

-

Dissolve the powder in sterile water or PBS to a final concentration of 50 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 1 year).

-

-

Prepare Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 100 µM or 200 µM). Prepare fresh for each experiment.

-

Protocol 2: Live-Cell Fluorescence Imaging to Assess the Role of Extracellular Cu(I)

This protocol uses a generic Cu(I)-sensitive fluorescent probe to visualize how BCS can chelate extracellular copper and prevent its influx or effect.

Materials:

-

Cells of interest cultured on glass-bottom imaging dishes or 96-well plates.

-

Complete cell culture medium.

-

Phenol red-free imaging medium.

-

Cu(I)-sensitive fluorescent probe (e.g., a rhodamine-based sensor).

-

Copper (II) Chloride (CuCl₂) or a copper ionophore (e.g., Elesclomol).

-

BCS working solution (from Protocol 1).

-

Live-cell imaging system with environmental control (37°C, 5% CO₂).

Methodology:

-

Cell Seeding: Seed cells onto imaging plates and allow them to adhere and reach 60-70% confluency.

-

Dye Loading:

-

Wash cells gently with pre-warmed PBS.

-

Incubate cells with the Cu(I)-sensitive probe in serum-free medium according to the manufacturer's instructions (e.g., 1-5 µM for 30 minutes at 37°C).

-

Wash cells twice with pre-warmed phenol red-free imaging medium to remove excess dye.

-

-

Experimental Setup: Prepare four groups of cells:

-

Group A (Negative Control): Imaging medium only.

-

Group B (Positive Control): Imaging medium with CuCl₂ (e.g., 50 µM).

-

Group C (Chelation): Imaging medium with CuCl₂ (50 µM) and BCS (100 µM), added simultaneously.

-

Group D (Reversal): Treat with CuCl₂ first, then add BCS.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage.

-

Acquire baseline fluorescence images from all groups.

-

Add the respective treatments to each group.

-

Begin time-lapse imaging, acquiring images every 2-5 minutes for 1-2 hours. Use minimal laser power to reduce phototoxicity.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity of individual cells over time using software like ImageJ/Fiji.

-

Compare the fluorescence changes between the groups. A successful chelation by BCS (Group C) should show significantly lower fluorescence intensity compared to the copper-treated group (Group B).

-

Protocol 3: Investigating Cuproptosis Rescue using Fluorescence Microscopy

This protocol assesses the ability of BCS to rescue cells from copper-induced cell death (cuproptosis) by monitoring mitochondrial health and cell viability.

Materials:

-

Cells of interest (e.g., those sensitive to cuproptosis).

-

96-well clear-bottom black imaging plates.

-

Copper ionophore (e.g., Elesclomol) to induce cuproptosis.

-

BCS working solution.

-

Mitochondrial membrane potential dye (e.g., JC-1 or TMRE).

-

Live/Dead viability stain (e.g., Calcein-AM and Propidium Iodide).

-

Fluorescence microscope or plate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and grow overnight.

-

Treatment:

-

Prepare medium containing the following conditions: Vehicle Control, Elesclomol (e.g., 100 nM), and Elesclomol + BCS (e.g., 200 µM).

-

Treat cells with the prepared media and incubate for a predetermined time (e.g., 6-24 hours).

-

-

Staining for Mitochondrial Potential:

-

Remove the treatment media and wash cells with warm PBS.

-

Incubate cells with a mitochondrial membrane potential dye like JC-1 for 15-30 minutes at 37°C.

-

Wash cells and replace with imaging medium.

-

-

Imaging and Analysis:

-

Image the cells using appropriate filter sets for the dye. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (monomers).

-

Quantify the ratio of red-to-green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a hallmark of apoptosis/cuproptosis.

-

Observe if the Elesclomol + BCS group retains a higher red/green ratio compared to the Elesclomol-only group.

-

-

Viability Staining (Alternative Endpoint):

-

After treatment, incubate cells with a cocktail of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for 15 minutes.

-

Image using fluorescence microscopy and count the number of live and dead cells in each condition to determine the percentage of cell viability.

-

Visualizations (Graphviz)

Caption: Workflow for assessing Cu(I) chelation by BCS using live-cell fluorescence microscopy.

Caption: BCS prevents cuproptosis by chelating extracellular copper, blocking its entry and downstream effects.

References

- 1. Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of copper metabolism and cuproptosis: implications for liver diseases [frontiersin.org]

- 5. Cuproptosis: a copper-triggered modality of mitochondrial cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cu(I) Chelator 1 for Detecting and Modulating Labile Copper Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration to neurotransmitter synthesis. However, dysregulation of copper homeostasis, particularly an excess of labile copper pools, is implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. The ability to specifically detect and chelate the cuprous (Cu(I)) form of copper is crucial for understanding its role in disease and for developing targeted therapeutics.

"Cu(I) chelator 1," also identified as Compound LH2 , is a rationally designed chelator with high specificity for the Cu(I) redox state. Its primary application lies in its ability to prevent the production of reactive oxygen species (ROS) generated by copper-amyloid-β (CuAβ) complexes, a key pathological feature of Alzheimer's disease. While not a fluorescent probe for direct detection, it serves as a powerful tool to investigate the role of labile Cu(I) by selectively sequestering it, thereby allowing researchers to study the downstream effects of Cu(I) depletion.

Physicochemical and Binding Properties

Compound LH2 has been characterized for its strong and selective binding to Cu(I). The key quantitative data for this chelator are summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound (Compound LH2) | [1][2] |

| Chemical Formula | C16H26N2S3 | [1] |

| Molecular Weight | 358.59 g/mol | [1] |

| Binding Affinity for Cu(I) (log β) | ~19.8 (determined by competition with BCS) | [3] |

| Function | Targets Cu(I) redox state, prevents ROS production | |

| Solubility | Soluble in DMSO, with protocols for aqueous solutions |

Mechanism of Action

In pathological contexts such as Alzheimer's disease, copper can bind to the amyloid-β (Aβ) peptide, forming a redox-active complex that catalyzes the production of harmful ROS, contributing to oxidative stress and neuronal damage. This compound (LH2) is designed with a [1N3S] binding motif that exhibits a high affinity for Cu(I). It can effectively extract Cu(I) from the Cu(I)Aβ complex, forming a stable and redox-silent complex. This action prevents the redox cycling of copper and halts the production of ROS.

Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound (Compound LH2). Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

Materials:

-

This compound (Compound LH2) powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light and moisture. For use, thaw at room temperature and dilute to the final working concentration in the appropriate buffer or cell culture medium.

In Vitro Assay for Inhibition of ROS Production

This protocol describes a method to assess the ability of this compound to inhibit ROS production from a Cu(I)-Aβ complex.

Materials:

-

Amyloid-β peptide (e.g., Aβ1-42)

-

Copper(I) source (e.g., Cu(I)Cl)

-

Ascorbate (to maintain copper in the Cu(I) state)

-

ROS-sensitive fluorescent probe (e.g., DCFH-DA)

-

This compound stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the Aβ peptide in the appropriate buffer.

-

In a 96-well plate, add the Aβ solution, copper(I) source, and ascorbate to the desired final concentrations.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (without the chelator).

-

Incubate the plate for a specified time to allow for complex formation and the initiation of ROS production.

-

Add the ROS-sensitive fluorescent probe to all wells and incubate according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Analyze the data to determine the concentration-dependent inhibition of ROS production by this compound.

Cell Culture Protocol for Assessing the Effects of Labile Cu(I) Chelation

This protocol provides a framework for treating cultured cells with this compound to study the effects of labile Cu(I) depletion.

Materials:

-

Mammalian cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound stock solution

-

Reagents for downstream analysis (e.g., cell viability assay, Western blot, ROS detection kit)

Procedure:

-

Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).

-

Allow the cells to adhere and grow overnight.

-

The next day, treat the cells with varying concentrations of this compound diluted in fresh culture medium. Include a vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, proceed with the desired downstream analysis to assess the effects of Cu(I) chelation on cellular processes such as:

-

Cell Viability: Using assays like MTT or CellTiter-Glo.

-

ROS Levels: Using a cellular ROS detection kit.

-

Protein Expression: By performing Western blotting for proteins of interest.

-

Gene Expression: By quantitative PCR.

-

Experimental workflow for cell-based assays.

Concluding Remarks

This compound (Compound LH2) is a valuable research tool for investigating the biological roles of labile Cu(I) pools. Its high specificity and ability to form a redox-inactive complex make it particularly useful for studies where the objective is to mitigate the effects of copper-induced oxidative stress. While it does not possess inherent fluorescent properties for direct detection, its application in conjunction with other analytical methods can provide significant insights into the intricate mechanisms of copper homeostasis and its dysregulation in disease. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to optimize the provided protocols for their specific research needs.

References

Application Notes and Protocols for Copper(I)-Chelating Catalysts in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] The key catalyst in this reaction is the Cu(I) ion. However, the practical application of CuAAC, particularly in biological systems, is hampered by the instability of Cu(I) and its potential for cytotoxicity.[2][3] To overcome these limitations, Cu(I) chelating agents are employed to stabilize the catalytic species, enhance reaction kinetics, and improve biocompatibility.[4] This document provides detailed application notes and protocols for the use of a representative Cu(I)-chelating azide, herein referred to as "Chelator 1," in catalyzing click chemistry reactions. For the purpose of providing concrete data and protocols, "Chelator 1" will be exemplified by a picolyl azide derivative, a class of chelating azides for which quantitative performance data is available. We will also discuss the use of common Cu(I) stabilizing ligands like THPTA and BTTAA.